Cas no 7044-31-7 (3-[(10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one)

3-[(10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one structure
7044-31-7 structure
Nom du produit:3-[(10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Numéro CAS:7044-31-7
Le MF:C30H46O8
Mégawatts:534.681450366974
CID:837029
PubChem ID:10482251

3-[(10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Propriétés chimiques et physiques

Nom et identifiant

    • 17alpha-Neriifolin
    • 17alpha-Digitoxigenin thevetoside
    • 17α-Neriifolin
    • (3beta,5beta,17alpha)-3-[(6-Deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
    • 17α-Digitoxigenin thevetoside
    • [ "17α-Digitoxigenin thevetoside" ]
    • 3-[(10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,
    • FS-8981
    • 7044-31-7
    • AKOS032961699
    • CS-0017266
    • A-Neriifolin
    • HY-N1605
    • 5,17-Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl--L-glucopyranosyl)oxy]-14-hydroxy-
    • 17
    • 3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • Digitoxigenin 3-(alpha-L-thevetoside)
    • 17beta-Neriifolin
    • Neriifolin
    • DA-49125
    • 3-[(10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • Piscine à noyau: 1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16?,18?,19?,20?,21?,22?,24?,25?,26?,27?,28-,29+,30-/m0/s1
    • La clé Inchi: VPUNMTHWNSJUOG-YTIWDGMGSA-N
    • Sourire: O([H])[C@]12C([H])([H])C([H])([H])C([H])(C3=C([H])C(=O)OC3([H])[H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])C1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C([H])([H])C3([H])C([H])([H])C([H])([H])C21[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H])O[H]

Propriétés calculées

  • Qualité précise: 534.31900
  • Masse isotopique unique: 534.31926842g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 38
  • Nombre de liaisons rotatives: 4
  • Complexité: 968
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 13
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.1
  • Surface topologique des pôles: 115

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.3±0.1 g/cm3
  • Point d'ébullition: 700.1±60.0 °C at 760 mmHg
  • Point d'éclair: 224.9±26.4 °C
  • Le PSA: 114.68000
  • Le LogP: 3.11020
  • Pression de vapeur: 0.0±5.0 mmHg at 25°C

3-[(10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Informations de sécurité

3-[(10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2655-1 mg
17alpha-Neriifolin
7044-31-7
1mg
¥2915.00 2022-03-01
A2B Chem LLC
AH18648-1000mg
17alpha-Neriifolin
7044-31-7 98% by HPLC
1000mg
$37530.00 2024-04-19
A2B Chem LLC
AH18648-5mg
17alpha-Neriifolin
7044-31-7 98% by HPLC
5mg
$725.00 2024-04-19
A2B Chem LLC
AH18648-100mg
17alpha-Neriifolin
7044-31-7 98% by HPLC
100mg
$7293.00 2024-04-19
A2B Chem LLC
AH18648-25mg
17alpha-Neriifolin
7044-31-7 98% by HPLC
25mg
$2498.00 2024-04-19
A2B Chem LLC
AH18648-500mg
17alpha-Neriifolin
7044-31-7 98% by HPLC
500mg
$23467.00 2024-04-19
TargetMol Chemicals
TN2655-1 mL * 10 mM (in DMSO)
17alpha-Neriifolin
7044-31-7 98%
1 mL * 10 mM (in DMSO)
¥ 6150 2023-09-15
TargetMol Chemicals
TN2655-5 mg
17alpha-Neriifolin
7044-31-7 98%
5mg
¥ 4,040 2023-07-11
A2B Chem LLC
AH18648-50mg
17alpha-Neriifolin
7044-31-7 98% by HPLC
50mg
$4231.00 2024-04-19
A2B Chem LLC
AH18648-10mg
17alpha-Neriifolin
7044-31-7 98% by HPLC
10mg
$1201.00 2024-04-19

3-[(10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Littérature connexe

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